molecular formula C21H20ClN3O2S B2548756 5-chloro-N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide CAS No. 450344-23-7

5-chloro-N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide

Cat. No.: B2548756
CAS No.: 450344-23-7
M. Wt: 413.92
InChI Key: MUZLWTPXIBMVLL-UHFFFAOYSA-N
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Description

5-chloro-N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide is a useful research compound. Its molecular formula is C21H20ClN3O2S and its molecular weight is 413.92. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Activities

A study by Abdulla et al. (2014) explored the synthesis of substituted pyrazole derivatives from N1-[4-(cinnamoyl) phenyl]-5-chloro-2-methoxybenzamides, demonstrating their potential in anti-inflammatory activities and low toxicity. This research contributes to understanding the chemical synthesis and potential therapeutic applications of such compounds (Abdulla et al., 2014).

Cytotoxic Properties for Cancer Treatment

Noushini et al. (2013) replaced the pyrazolone part of a known cytotoxic agent with 7-methoxychroman-4-one, leading to the synthesis of novel compounds with potential anticancer properties. This research highlights the cytotoxic potential of these compounds against various human cancer cell lines (Noushini et al., 2013).

Anticonvulsant Properties

Faizi et al. (2017) investigated 4-thiazolidinone derivatives as potential anticonvulsant agents, showing significant activity in animal models. This indicates the potential use of these compounds in treating convulsions and related disorders (Faizi et al., 2017).

Crystal Structure Analysis

Kumarasinghe et al. (2009) conducted a study on the crystal structure of related pyrazol compounds. Understanding the crystal structure is crucial for the development of pharmaceutical applications and the design of new compounds (Kumarasinghe et al., 2009).

Molecular Docking and Quantum Chemical Calculations

Viji et al. (2020) carried out molecular docking and quantum chemical calculations on related compounds, providing insights into their potential biological effects and interaction mechanisms with biological targets. Such studies are foundational in drug discovery and development (Viji et al., 2020).

Properties

IUPAC Name

5-chloro-N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O2S/c1-12-5-4-6-18(13(12)2)25-20(16-10-28-11-17(16)24-25)23-21(26)15-9-14(22)7-8-19(15)27-3/h4-9H,10-11H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUZLWTPXIBMVLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)C4=C(C=CC(=C4)Cl)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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